molecular formula C7H6Br2ClNO B3252901 2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide CAS No. 220269-54-5

2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide

Cat. No. B3252901
CAS RN: 220269-54-5
M. Wt: 315.39 g/mol
InChI Key: WRWPGSGLYUCTEP-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide is a chemical compound that has been widely used in scientific research. It is a synthetic molecule that is commonly used as a reagent in organic chemistry. The compound is also known as 4-Chloro-2-bromoacetophenone hydrobromide and has the chemical formula C8H7BrClNO.HBr.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide is not well understood. However, it has been shown to have antitumor activity and has been used in the development of new anticancer drugs. The compound has also been shown to inhibit the activity of certain enzymes, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide are not well understood. However, it has been shown to have antitumor activity and has been used in the development of new anticancer drugs. The compound has also been shown to inhibit the activity of certain enzymes, which may contribute to its antitumor activity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide in lab experiments include its well-established synthesis method, its ability to be used as a reagent in organic chemistry, and its potential use in the development of new drugs and pharmaceuticals. The limitations of using the compound in lab experiments include its potential toxicity and the need for proper handling and disposal.

Future Directions

There are many future directions for the use of 2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide in scientific research. One potential direction is the development of new anticancer drugs based on the compound's antitumor activity. Another potential direction is the synthesis of new heterocyclic compounds using the compound as a reagent. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of the compound.

Scientific Research Applications

2-Bromo-1-(4-chloro-pyridin-2-yl)-ethanone hydrobromide has been widely used in scientific research. It is commonly used as a reagent in organic chemistry for the synthesis of various compounds. The compound has also been used in the development of new drugs and pharmaceuticals. It has been shown to have antitumor activity and has been used in the development of new anticancer drugs. The compound has also been used in the synthesis of various heterocyclic compounds.

properties

IUPAC Name

2-bromo-1-(4-chloropyridin-2-yl)ethanone;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO.BrH/c8-4-7(11)6-3-5(9)1-2-10-6;/h1-3H,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWPGSGLYUCTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)C(=O)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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